molecular formula C10H10O B087293 alpha-Methylcinnamaldehyde CAS No. 101-39-3

alpha-Methylcinnamaldehyde

Cat. No.: B087293
CAS No.: 101-39-3
M. Wt: 146.19 g/mol
InChI Key: VLUMOWNVWOXZAU-CLFYSBASSA-N
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Mechanism of Action

Target of Action

Alpha-Methylcinnamaldehyde is an α-substituted derivative of Cinnamaldehyde . It has been identified as an inhibitor of mushroom tyrosinase , an enzyme that plays a key role in the production of melanin. This suggests that the primary target of this compound is the tyrosinase enzyme.

Mode of Action

It is known that many tyrosinase inhibitors work by binding to the active site of the enzyme, preventing it from catalyzing the oxidation of phenols, which is a crucial step in melanin synthesis .

Biochemical Pathways

This compound likely affects the melanin biosynthesis pathway by inhibiting the action of tyrosinase . This could lead to a decrease in melanin production, which might have implications for skin pigmentation and other melanin-related processes.

Pharmacokinetics

It is known that the compound is a yellow liquid and is insoluble in water This suggests that it may have limited bioavailability when administered orally or topically

Result of Action

The primary molecular effect of this compound is likely the inhibition of tyrosinase, leading to a decrease in melanin production . This could potentially result in changes to skin pigmentation. Additionally, this compound has been reported to have antifungal activity , suggesting it may have additional cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by exposure to strong oxidizing agents and strong bases . Furthermore, its efficacy may be influenced by the specific conditions of its storage and administration, given its insolubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound often involves the same synthetic routes mentioned above, with optimizations for higher yield and cost-effectiveness. The process is designed to be simple, convenient, and environmentally friendly, with a high yield rate of up to 82.4% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha-Methylcinnamaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can participate in various substitution reactions, particularly involving the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.

Major Products:

    Oxidation: Formation of alpha-methylcinnamic acid.

    Reduction: Formation of alpha-methylcinnamyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Properties

IUPAC Name

(E)-2-methyl-3-phenylprop-2-enal
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InChI

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+
Source PubChem
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InChI Key

VLUMOWNVWOXZAU-VQHVLOKHSA-N
Source PubChem
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Canonical SMILES

CC(=CC1=CC=CC=C1)C=O
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Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=O
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Molecular Formula

C10H10O
Record name ALPHA-METHYLCINNAMALDEHYDE
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DSSTOX Substance ID

DTXSID401018359
Record name (2E)-2-Methyl-3-phenyl-2-propenal
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Molecular Weight

146.19 g/mol
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Physical Description

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Yellow liquid, cinnamon-like odour
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Record name 2-Propenal, 2-methyl-3-phenyl-
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Record name alpha-Methylcinnamaldehyde
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Boiling Point

302 °F at 100 mmHg (NTP, 1992)
Record name ALPHA-METHYLCINNAMALDEHYDE
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Flash Point

175 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol)
Record name ALPHA-METHYLCINNAMALDEHYDE
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Record name alpha-Methylcinnamaldehyde
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Density

1.0407 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.034-1.040
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CAS No.

101-39-3, 15174-47-7
Record name ALPHA-METHYLCINNAMALDEHYDE
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Record name α-Methyl-trans-cinnamaldehyde
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Record name 2-Propenal, 2-methyl-3-phenyl-
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Synthesis routes and methods

Procedure details

Propionaldehyde (87 gms 15 moles) was added at 50° C. over a period of 5 hours to a stirred mixture of benzaldehyde (318 gms, 3 moles), methanol (500 mls), water (500 mls) and sodium hydroxide (25 gms). After a further 1 hour stirring at 50° C., the reaction mixture was brought to neutrality with acetic acid and the methanol fractionated out of the reaction. The organic layer was then separated from the aqueous layer and fractionated to recover the excess of benzaldehyde (109 gms, b.pt. 36°-40° C./2 mm Hg) and obtain the -methylcinnamaldehyde (167 gms, b.pt. 100°-102° C./2 mm).
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
318 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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alpha-Methylcinnamaldehyde
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alpha-Methylcinnamaldehyde
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alpha-Methylcinnamaldehyde
Reactant of Route 4
alpha-Methylcinnamaldehyde
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alpha-Methylcinnamaldehyde
Reactant of Route 6
alpha-Methylcinnamaldehyde
Customer
Q & A

Q1: What is the stereochemical outcome of alpha-methylcinnamaldehyde reduction using ene-reductases?

A1: The stereochemical outcome of the reduction depends on the specific ene-reductase used. For instance, using the old-yellow-enzyme (OYE) homolog YqjM from Bacillus subtilis and 12-oxophytodienoic acid reductase isoenzyme OPR1 from tomato yields primarily the (R)-enantiomer of the alpha-methyldihydrocinnamaldehyde derivative. [] Conversely, isoenzyme OPR3, nicotinamide 2-cyclohexene-1-one reductase NCR from Zymomonas mobilis, and yeast OYE isoenzymes 1-3 primarily produce the (S)-enantiomer under optimized conditions. [] This highlights the importance of enzyme selection for controlling the stereochemistry of the product.

Q2: How does this compound, as well as its alpha-bromo, alpha-chloro derivatives, interact with the enzyme tyrosinase?

A2: this compound and its alpha-bromo and alpha-chloro derivatives act as reversible inhibitors of mushroom tyrosinase. [] They achieve this by reducing both the monophenolase and diphenolase activities of the enzyme. [] Mechanistic studies, including UV-scanning, fluorescence quenching, and molecular docking, suggest that these compounds bind to the active site of tyrosinase and interfere with the formation of o-quinones, ultimately inhibiting the enzyme's activity. []

Q3: Can this compound undergo hydrophosphination reactions, and what is the stereochemical outcome?

A3: Yes, this compound undergoes hydrophosphination with diphenylphosphine (Ph2PH) to yield a mixture of diastereomers of the tertiary phosphine product Ph2PCH(Ph)CH(Me)CHO. [] The reaction predominantly favors the formation of the S,S- and R,R- diastereomers. [] The stereoselectivity is attributed to steric factors during the addition of Ph2PH across the carbon-carbon double bond of this compound.

Q4: Does the geometry of cinnamaldehyde analogs influence their interaction with alcohol dehydrogenases?

A4: Yes, alcohol dehydrogenases exhibit significant geometric specificity towards cinnamaldehyde and its analogs. [] Studies using yeast, horse liver, and Leuconostoc mesenteroides alcohol dehydrogenases demonstrate a strong preference for the trans isomer of cinnamaldehyde over the cis isomer in reduction reactions. [] This selectivity is also observed with this compound, indicating that the trans geometry is crucial for optimal interaction with the enzyme's active site. []

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